molecular formula C6H6F6O2 B3092170 3-(2H-hexafluoropropoxy)-1,2-propenoxide CAS No. 122502-53-8

3-(2H-hexafluoropropoxy)-1,2-propenoxide

Cat. No.: B3092170
CAS No.: 122502-53-8
M. Wt: 224.1 g/mol
InChI Key: JMOAWAFFKGTPJU-UHFFFAOYSA-N
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Description

3-(2H-hexafluoropropoxy)-1,2-propenoxide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of hexafluoropropoxy and propenoxide groups, which contribute to its high reactivity and stability. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-hexafluoropropoxy)-1,2-propenoxide typically involves the oligomerization of hexafluoropropene in the presence of fluorine-containing tertiary amines. The reaction is carried out at temperatures ranging from -20°C to 100°C. A common method involves the use of tris-[β-(2H-hexafluoropropoxy-ethyl)]-amine as a catalyst in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of hexafluoropropene into a reaction vessel containing the catalyst and solvent. The reaction mixture is maintained at the desired temperature, and the product is isolated through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2H-hexafluoropropoxy)-1,2-propenoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

3-(2H-hexafluoropropoxy)-1,2-propenoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-hexafluoropropoxy)-1,2-propenoxide involves its interaction with various molecular targets. The hexafluoropropoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The propenoxide group provides a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of hexafluoropropoxy and propenoxide groups, which impart unique reactivity and stability. This makes it a valuable compound in various applications, from materials science to pharmaceuticals.

Properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c7-4(5(8,9)10)6(11,12)14-2-3-1-13-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOAWAFFKGTPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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